4-Benzyloxy-2-formylphenylboronic acid pinacol ester

Catalog No.
S6585401
CAS No.
2695516-89-1
M.F
C20H23BO4
M. Wt
338.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxy-2-formylphenylboronic acid pinacol est...

CAS Number

2695516-89-1

Product Name

4-Benzyloxy-2-formylphenylboronic acid pinacol ester

IUPAC Name

5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Molecular Formula

C20H23BO4

Molecular Weight

338.2 g/mol

InChI

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(12-16(18)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3

InChI Key

ZOUSOMHXURBCGK-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O

4-Benzyloxy-2-formylphenylboronic acid pinacol ester is a boronic ester with the molecular formula C20_{20}H23_{23}BO4_4. It features a phenylboronic acid moiety linked to a benzyloxy group and a formyl group, making it a versatile compound in organic synthesis. The structure includes a boron atom bonded to both an aromatic ring and a pinacol group, which enhances its stability and reactivity in various

  • Organic synthesis

    -BFPE-pinacol can be used as a coupling partner in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds. These reactions are widely used in the synthesis of pharmaceuticals, fine chemicals, and advanced materials [1].

    • [1] Suzuki-Miyaura Coupling Reaction.
  • Medicinal chemistry

    The presence of the formyl group (CHO) and the benzyloxy group (CH2OC6H5) in 4-BFPE-pinacol makes it a versatile building block for the synthesis of molecules with potential biological activity. Researchers can modify these functional groups to create new drug candidates [2].

    • [2] Boronic Acids in Medicinal Chemistry.
  • Material science

    Arylboronic acids like 4-BFPE-pinacol can be used to create new materials with interesting properties. For example, they can be incorporated into polymers to improve their conductivity or self-assembly properties [3].

    • [3] Design of Polymers from Boronic Acids.

This compound is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. In this reaction, 4-benzyloxy-2-formylphenylboronic acid pinacol ester acts as a nucleophile, reacting with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The general reaction can be represented as follows:

Ar B OH 2+Ar XPd catalystAr Ar +HX\text{Ar B OH }_2+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{HX}

where Ar represents the phenyl group and X is a halide .

The synthesis of 4-benzyloxy-2-formylphenylboronic acid pinacol ester can be achieved through several methods:

  • Borylation: This involves the introduction of the boron atom into an aromatic system via borylation reactions using diborane or other boron reagents.
  • Formylation: The formyl group can be introduced using formylating agents such as paraformaldehyde in the presence of suitable catalysts.
  • Pinacol Ester Formation: The final step involves converting the boronic acid into its pinacol ester form, typically through reaction with pinacol in acidic conditions.

These methods allow for the efficient synthesis of this compound while maintaining high yields and purity .

4-Benzyloxy-2-formylphenylboronic acid pinacol ester has applications in:

  • Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
  • Material Science: In the development of polymers and materials that require precise control over molecular structures.
  • Pharmaceutical Chemistry: Potentially useful in designing new drugs targeting specific biological pathways .

Interaction studies involving 4-benzyloxy-2-formylphenylboronic acid pinacol ester are essential for understanding its reactivity and potential biological effects. Research often focuses on:

  • Reactivity with Electrophiles: Investigating how this compound interacts with various electrophiles to form new carbon-carbon bonds.
  • Biological Targets: Exploring potential interactions with enzymes or receptors to evaluate its pharmacological potential.

These studies help clarify its utility in both synthetic and medicinal chemistry contexts .

Several compounds exhibit structural similarities to 4-benzyloxy-2-formylphenylboronic acid pinacol ester. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
4-(Benzyloxy)phenylboronic acidSimple phenylboronic acid derivativeLacks formyl group
4-Formylphenylboronic acid pinacol esterContains a formyl group but lacks benzyloxy substitutionMore reactive due to direct aldehyde
3-Benzyloxyphenylboronic acidSimilar structure but with different positioning of benzyloxy groupAltered electronic properties
4-(Hydroxy)phenylboronic acidHydroxymethyl instead of benzyloxyIncreased solubility and reactivity

The uniqueness of 4-benzyloxy-2-formylphenylboronic acid pinacol ester lies in its combination of both electron-withdrawing (formyl) and electron-donating (benzyloxy) groups, which can modulate its reactivity profile significantly compared to similar compounds .

Hydrogen Bond Acceptor Count

4

Exact Mass

338.1689394 g/mol

Monoisotopic Mass

338.1689394 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-11-23

Explore Compound Types